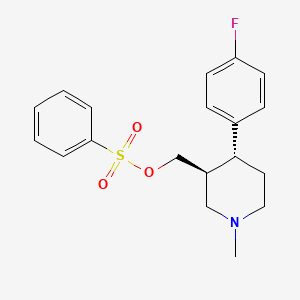
((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate: is a chemical compound that features a piperidine ring substituted with a fluorophenyl group and a benzenesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone are reacted together.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperidine ring.
Formation of the Benzenesulfonate Ester: The final step involves the esterification of the piperidine derivative with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the benzenesulfonate ester, converting it into the corresponding alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the benzenesulfonate ester.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Receptor Studies: The compound can be used to study the binding interactions with various biological receptors, particularly those involving the piperidine ring.
Medicine:
Drug Development: Due to its structural features, the compound is investigated for potential therapeutic applications, including as an analgesic or anti-inflammatory agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to permeate biological membranes, increasing its bioavailability. The benzenesulfonate ester may also play a role in the compound’s overall stability and solubility.
Comparison with Similar Compounds
1-(4-Fluorophenyl)piperazine: This compound shares the fluorophenyl group and piperidine ring but lacks the benzenesulfonate ester.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): This compound is used as an intermediate in the synthesis of fentanyl and related derivatives.
Uniqueness: The presence of the benzenesulfonate ester in ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate distinguishes it from other similar compounds. This ester group can significantly influence the compound’s solubility, stability, and reactivity, making it a unique candidate for various applications.
Biological Activity
The compound ((3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl)methyl benzenesulfonate , also referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.
- Chemical Formula : C20H24FNO3S
- Molecular Weight : 377.47 g/mol
- CAS Number : 600135-91-9
- Structural Characteristics : The compound features a piperidine ring substituted with a fluorophenyl group and a benzenesulfonate moiety, which may influence its biological properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly the serotonin and norepinephrine pathways. This interaction suggests potential applications in treating mood disorders and anxiety-related conditions.
Efficacy Studies
- Serotonin Reuptake Inhibition :
- Animal Models :
Comparative Analysis with Related Compounds
| Compound Name | Mechanism of Action | Efficacy (ED50) | Reference |
|---|---|---|---|
| This compound | SSRI activity | TBD | |
| SCH 58235 | Cholesterol absorption inhibition | 0.04 mg/kg/day | |
| Paroxetine | SSRI activity | 10 mg/kg/day |
Case Study 1: Antidepressant Efficacy
A study investigated the antidepressant potential of related piperidine derivatives in rodent models. Results indicated a significant decrease in depressive-like behaviors when administered at varying doses. The study concluded that these compounds could serve as viable alternatives to existing SSRIs due to their rapid onset of action and fewer side effects .
Case Study 2: Neurotransmitter Interaction
Another research effort focused on the interaction of similar compounds with serotonin receptors. The findings suggested that these compounds could effectively modulate serotonin levels in the brain, enhancing mood and reducing anxiety symptoms .
Properties
Molecular Formula |
C19H22FNO3S |
|---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl benzenesulfonate |
InChI |
InChI=1S/C19H22FNO3S/c1-21-12-11-19(15-7-9-17(20)10-8-15)16(13-21)14-24-25(22,23)18-5-3-2-4-6-18/h2-10,16,19H,11-14H2,1H3/t16-,19-/m0/s1 |
InChI Key |
PBAIXSPJFIKSQC-LPHOPBHVSA-N |
Isomeric SMILES |
CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Canonical SMILES |
CN1CCC(C(C1)COS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















